4-(3-Methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one
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Overview
Description
4-(3-Methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is a complex organic compound featuring a unique structure that combines multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile with appropriate reagents to form the triazolo[4,3-A]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under mild conditions.
Reduction: The compound can be reduced to modify the triazolo[4,3-A]pyrimidine core.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the parent compound, which can be further explored for their biological activities.
Scientific Research Applications
4-(3-Methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Mechanism of Action
The mechanism of action of 4-(3-Methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties and enzyme inhibition.
Triazolo[4,3-a]pyrazine: Investigated for its kinase inhibition and anticancer activities.
Triazine-based compounds: Explored for their applications in materials science and medicinal chemistry.
Uniqueness
4-(3-Methylphenyl)-1-sulfanyl-6,7,8,9-tetrahydro1benzothieno[3,2-E][1,2,4]triazolo[4,3-A]pyrimidin-5(4H)-one is unique due to its combination of multiple heterocyclic rings and the presence of both sulfanyl and methylphenyl groups
Properties
Molecular Formula |
C18H16N4OS2 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
7-(3-methylphenyl)-3-sulfanylidene-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),5,10(15)-trien-8-one |
InChI |
InChI=1S/C18H16N4OS2/c1-10-5-4-6-11(9-10)21-15(23)14-12-7-2-3-8-13(12)25-16(14)22-17(21)19-20-18(22)24/h4-6,9H,2-3,7-8H2,1H3,(H,20,24) |
InChI Key |
CDSJMZUNSYSRKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(N4C2=NNC4=S)SC5=C3CCCC5 |
Origin of Product |
United States |
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